Ethyl 2-(3-methylbenzyl)-3-oxobutanoate
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Overview
Description
Ethyl 2-(3-methylbenzyl)-3-oxobutanoate is an organic compound with a complex structure that includes an ester functional group, a ketone group, and a benzyl group substituted with a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methylbenzyl)-3-oxobutanoate typically involves the esterification of 3-methylbenzyl alcohol with ethyl acetoacetate. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methylbenzyl)-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-methylbenzyl acetoacetic acid.
Reduction: Ethyl 2-(3-methylbenzyl)-3-hydroxybutanoate.
Substitution: Ethyl 2-(3-methylbenzyl)-3-aminobutanoate or Ethyl 2-(3-methylbenzyl)-3-thiobutanoate.
Scientific Research Applications
Ethyl 2-(3-methylbenzyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methylbenzyl)-3-oxobutanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially affecting their activity. The benzyl group may also interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-benzyl-3-oxobutanoate: Lacks the methyl group on the benzyl ring, which may affect its reactivity and binding properties.
Ethyl 2-(4-methylbenzyl)-3-oxobutanoate: The methyl group is positioned differently on the benzyl ring, potentially altering its steric and electronic effects.
Ethyl 2-(3-chlorobenzyl)-3-oxobutanoate: Contains a chlorine substituent instead of a methyl group, which can significantly change its chemical behavior and biological activity.
Uniqueness
Ethyl 2-(3-methylbenzyl)-3-oxobutanoate is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and interactions with biological targets. This structural feature may make it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[(3-methylphenyl)methyl]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)13(11(3)15)9-12-7-5-6-10(2)8-12/h5-8,13H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXWHJPXZMGDDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC(=C1)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902151 |
Source
|
Record name | NoName_1368 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00902151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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